molecular formula C18H21N3O4 B6562178 N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091080-35-1

N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562178
CAS No.: 1091080-35-1
M. Wt: 343.4 g/mol
InChI Key: IVYQGTPZELTWMU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide: is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile with ethyl chloroformate under basic conditions.

    Formation of the Oxane Ring: The oxane ring can be synthesized by the cyclization of 4-phenylbutan-1-ol with an appropriate acid catalyst.

    Coupling Reaction: The final step involves coupling the oxazole and oxane intermediates using a diamide linkage. This can be achieved through a condensation reaction using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

In an industrial setting, the production of N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the oxane ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the amide linkages.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Saturated oxane derivatives.

    Substitution: Various substituted ethanediamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole and oxane rings provide a rigid framework that can fit into the active sites of enzymes, potentially inhibiting their activity. The diamide linkage allows for hydrogen bonding and other interactions with biological macromolecules, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]propanediamide
  • N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]butanediamide

Uniqueness

Compared to similar compounds, N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide is unique due to its specific combination of the oxazole and oxane rings with the ethanediamide linkage. This structure provides a balance of rigidity and flexibility, allowing for diverse interactions with molecular targets. Its unique properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-11-15(21-25-13)20-17(23)16(22)19-12-18(7-9-24-10-8-18)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYQGTPZELTWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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